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molecular formula C13H9ClN2O B8477377 5-Chloromethyl-3-naphthalen-2-yl-[1,2,4]oxadiazole

5-Chloromethyl-3-naphthalen-2-yl-[1,2,4]oxadiazole

Cat. No. B8477377
M. Wt: 244.67 g/mol
InChI Key: BLCBMSIPXHMLSA-UHFFFAOYSA-N
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Patent
US09447058B2

Procedure details

A solution of N-Hydroxy-naphthalene-2-carboxamidine (364 mg, 1.95 mmol) in dichloroethane (6 mL) and DIEA (683 μL, 3.91 mmol) was treated with a solution of chloroacetyl chloride (157 μL, 2.350 mmol) in dichloroethane (2 mL) which was added dropwise to the reaction vessel at room temperature. After the addition, the reaction mixture was heated at 50° C. for 4 hours. The reaction mixture was then concentrated to dryness and redissolved in dichloromethane. The organic layer was washed with saturated aqueous NaHCO3 and brine, respectively. The organic layer was dried over anhydrous Na2SO4, concentrated onto silica gel and purified by flash chromatography (0-50% ethyl acetate/hexanes gradient) to afford the required intermediate, 5-chloromethyl-3-naphthalen-2-yl-[1,2,4]oxadiazole (102 mg).
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
683 μL
Type
reactant
Reaction Step One
Quantity
157 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=1)=[NH:4].CCN(C(C)C)C(C)C.[Cl:24][CH2:25][C:26](Cl)=O>ClC(Cl)C>[Cl:24][CH2:25][C:26]1[O:1][N:2]=[C:3]([C:5]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:6]=2)[N:4]=1

Inputs

Step One
Name
Quantity
364 mg
Type
reactant
Smiles
ONC(=N)C1=CC2=CC=CC=C2C=C1
Name
Quantity
683 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
157 μL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction vessel at room temperature
ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-50% ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC1=NC(=NO1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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